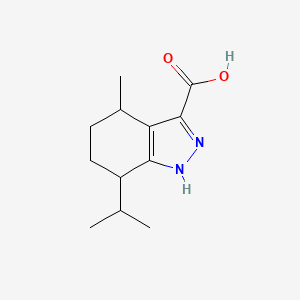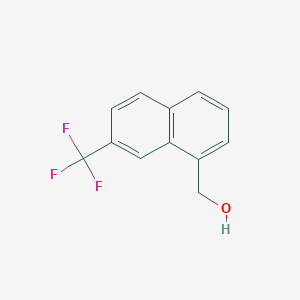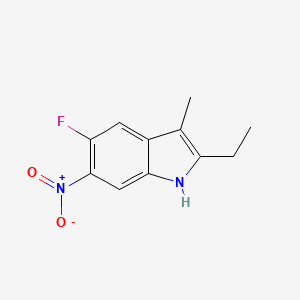
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group at position 2, a fluorine atom at position 5, a methyl group at position 3, and a nitro group at position 6 on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole to introduce the nitro group at position 6. This is followed by fluorination at position 5 using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable fluorinating agents and nitration techniques to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 1 and 7.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-ethyl-5-fluoro-3-methyl-6-amino-1H-indole.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
- 2-Methyl-5-fluoro-3-nitro-1H-indole
- 2-Ethyl-3-methyl-6-nitro-1H-indole
- 5-Fluoro-3-methyl-6-nitro-1H-indole
Comparison: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the fluorine atom at position 5 can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-3-methyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-9-6(2)7-4-8(12)11(14(15)16)5-10(7)13-9/h4-5,13H,3H2,1-2H3 |
InChI Key |
MNBIRSUMURTDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)
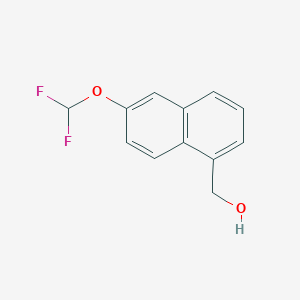

![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)
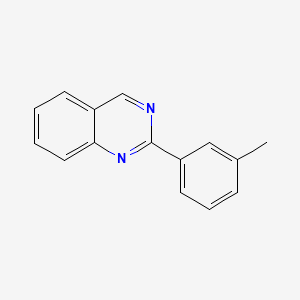
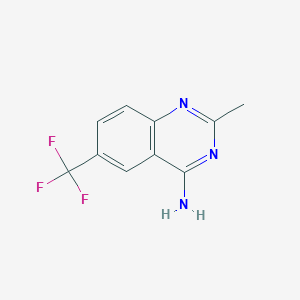
![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)

